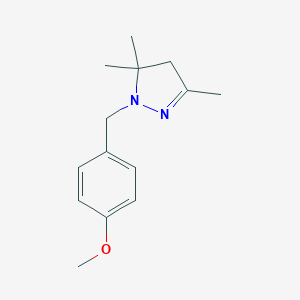
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone, also known as HPI, is a chemical compound with potential therapeutic applications. HPI has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone is not fully understood. However, it is believed that 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone exerts its therapeutic effects by modulating various signaling pathways and cellular processes. 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, TNF-α, and MCP-1. 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as SOD and CAT. Additionally, 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has also been shown to have low toxicity in vitro and in vivo. However, 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone. One potential direction is to investigate its therapeutic potential in various diseases, such as cancer, neurodegenerative diseases, and autoimmune diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, it may be possible to develop 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone analogs with improved efficacy and reduced toxicity.
Métodos De Síntesis
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone can be synthesized through a multistep process involving the reaction of 3-nitrophthalic anhydride with ethylene glycol to form 3-nitrophthalic acid monoethyl ester. The ester is then reduced to 3-amino-2-(2-hydroxyethyl)isoindolin-1-one, which is further reacted with glycidol to produce 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Propiedades
Nombre del producto |
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone |
|---|---|
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
3-hydroxy-2-(3-hydroxypropyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C11H13NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,10,13-14H,3,6-7H2 |
Clave InChI |
GDQAWECMSKVXIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(N(C2=O)CCCO)O |
SMILES canónico |
C1=CC=C2C(=C1)C(N(C2=O)CCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B257709.png)
![1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B257712.png)
![N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide](/img/structure/B257716.png)
![methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257717.png)

![6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4](/img/structure/B257719.png)
![2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B257720.png)
![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)
![2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B257730.png)
acetonitrile](/img/structure/B257741.png)


